5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine sulfonyl group, and a benzyl(methyl)amino moiety
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-26(17-18-8-4-2-5-9-18)23-21(16-24)25-22(30-23)19-10-12-20(13-11-19)31(28,29)27-14-6-3-7-15-27/h2,4-5,8-13H,3,6-7,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVDPFNPVXIJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an appropriate amine under acidic or basic conditions.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of a phenyl group with piperidine sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzyl(methyl)amino Group: The final step includes the alkylation of the oxazole ring with benzyl(methyl)amine, often using a suitable alkylating agent like benzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: N-oxides of the benzyl(methyl)amino group.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its various functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazole ring and sulfonyl groups.
Mechanism of Action
The mechanism by which 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyl(methyl)amino group can form hydrogen bonds or ionic interactions, while the oxazole ring can participate in π-π stacking interactions. The piperidine sulfonyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-[Benzyl(methyl)amino]-2-[4-(morpholin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- 5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is unique due to the presence of the piperidine sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct candidate for various applications.
Biological Activity
5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound with potential therapeutic applications. Its structure includes a piperidine moiety and an oxazole ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HT-29 | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
2. Antibacterial Activity
The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.
Table 2: Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Enzyme Inhibition
Studies have demonstrated that this compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in neurodegenerative diseases and urinary tract infections, respectively.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
| Urease | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition: By binding to the active sites of AChE and urease, it prevents substrate binding, thereby inhibiting their activity.
- Antimicrobial Action: The disruption of cell wall synthesis in bacteria leads to cell lysis and death.
Case Studies
A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, with minimal side effects observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
